molecular formula C33H58N2O3+2 B1212234 3-Hydroxypancuronium CAS No. 43021-44-9

3-Hydroxypancuronium

Cat. No.: B1212234
CAS No.: 43021-44-9
M. Wt: 530.8 g/mol
InChI Key: DNYGUSUWFYEAJL-ZZZJANDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypancuronium is the primary active metabolite of the aminosteroid neuromuscular blocking agent (NMBA) pancuronium. Formed via hepatic hydroxylation of pancuronium, it retains 30–50% of the parent drug’s neuromuscular blocking activity . Approximately 15% of a pancuronium dose is excreted as this compound in urine, while 11% is eliminated via bile . In patients with renal impairment, reduced clearance of this compound leads to a 2- to 4-fold prolongation of its elimination half-life, significantly extending neuromuscular blockade . This metabolite contributes to prolonged paralysis in renal failure, particularly when pancuronium itself is administered, due to its dependency on renal excretion .

Properties

CAS No.

43021-44-9

Molecular Formula

C33H58N2O3+2

Molecular Weight

530.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C33H58N2O3/c1-23(36)38-31-28(34(4)16-8-6-9-17-34)21-27-25-13-12-24-20-30(37)29(35(5)18-10-7-11-19-35)22-33(24,3)26(25)14-15-32(27,31)2/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

DNYGUSUWFYEAJL-ZZZJANDJSA-N

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C

Related CAS

41261-71-6 (bromide)

Synonyms

3-desacetylpancuronium
3-desacetylpancuronium bromide
3-DESPANC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Comparisons

3-Hydroxypancuronium belongs to the aminosteroid class of NMBAs, which includes pancuronium, vecuronium, and rocuronium. These agents share a steroidal backbone but differ in metabolism, excretion, and clinical profiles.

Table 1: Pharmacokinetic and Pharmacodynamic Profiles of Aminosteroid NMBAs and Metabolites
Compound Metabolism Site Active Metabolites Excretion Route (Parent/Metabolite) Relative Potency* Half-Life in Renal Failure Clinical Implications
Pancuronium Hepatic This compound (30–50% activity) Urine (40%), Bile (11%) 100% Prolonged (parent + metabolite accumulation) Tachycardia, prolonged blockade in renal failure
This compound N/A None Urine (15%) 30–50% of pancuronium 2–4 fold increase Accumulates in renal failure, extending paralysis
Vecuronium Hepatic 3-desacetylvecuronium (active) Urine (metabolites) 80–100% of pancuronium Prolonged (metabolite accumulation) Intermediate duration; unsafe in renal impairment
Rocuronium Hepatic/Kidneys None Bile (77%), Urine (20%) 60–70% of vecuronium Minimal change Rapid onset; preferred in renal/hepatic dysfunction

*Relative potency compared to pancuronium as baseline.

Key Findings from Research

  • Pancuronium vs. This compound : Pancuronium’s long duration (22–24 minutes in adults) is exacerbated by its metabolite, which contributes up to 30% of total neuromuscular blockade in renal failure . The metabolite’s lower potency requires higher concentrations to maintain blockade, increasing toxicity risks .
  • Vecuronium Metabolites : Unlike this compound, vecuronium’s metabolites (e.g., 3-desacetylvecuronium) are fully active and renally excreted, making vecuronium unsafe in chronic kidney disease (CKD) .
  • Rocuronium : Lacks active metabolites, reducing risks in renal impairment. Its rapid onset (1–1.5 minutes) and shorter duration (30–40 minutes) make it clinically versatile .
  • This contrasts sharply with this compound’s reliance on renal excretion .

Clinical Considerations in Special Populations

  • Renal Failure : Pancuronium and this compound are contraindicated due to prolonged half-life. Rocuronium or cisatracurium are safer alternatives .
  • Hepatic Impairment : Pancuronium’s metabolism is reduced, increasing reliance on renal excretion of this compound. Rocuronium’s dual hepatic/renal clearance offers flexibility .
  • Cardiovascular Effects : Pancuronium’s vagolytic effects (tachycardia) are absent in this compound but remain a concern for the parent drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.